
5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has a unique structure that makes it a promising candidate for further research.
作用機序
The mechanism of action of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and pathways in the body that are involved in inflammation and cancer. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Research has shown that 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and pathways in the body that are involved in inflammation and cancer. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the major advantages of using 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its unique structure, which makes it a promising candidate for further research. Additionally, this compound has been shown to have a high yield and purity when synthesized using appropriate methods.
However, there are also limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound.
将来の方向性
There are a number of future directions for research on 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, research could investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases or cardiovascular diseases.
Another area of research could focus on the development of novel synthetic methods for the production of this compound. This could lead to the development of more efficient and cost-effective methods for the synthesis of this compound.
Overall, 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a promising compound that has potential applications in various scientific fields. Further research is needed to fully elucidate the mechanism of action and potential uses of this compound.
合成法
The synthesis of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be achieved using a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazole with an appropriate reagent such as acetic anhydride or acetyl chloride. This reaction results in the formation of the desired compound with high yield and purity.
科学的研究の応用
The unique structure of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has led to its investigation in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit certain enzymes and pathways in the body.
特性
IUPAC Name |
5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPICUJXYKTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

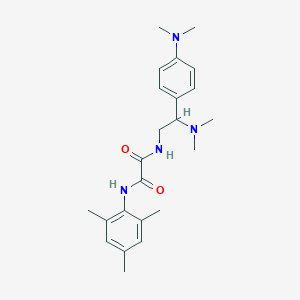
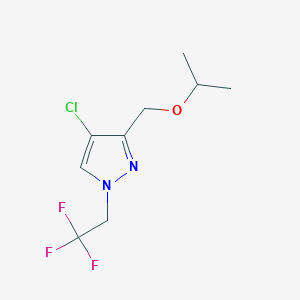
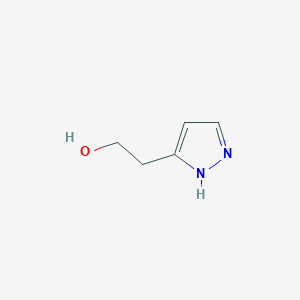

![(E)-N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2570591.png)



![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)
![Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2570599.png)
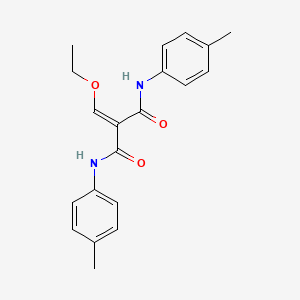
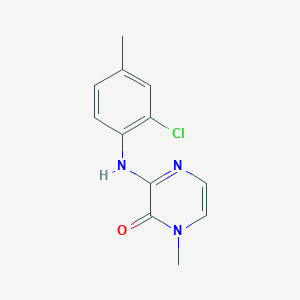
![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)